![molecular formula C12H13ClN4O6 B12539548 Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-88-5](/img/structure/B12539548.png)
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a dinitrophenyl hydrazone moiety, and an ester functional group. Its molecular formula is C12H13ClN4O6, and it has a molecular weight of approximately 344.71 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the condensation reaction between ethyl 4-chloro-3-oxobutanoate and 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the dinitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-3-oxobutanoate: A precursor in the synthesis of the target compound.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of the target compound.
Ethyl 4-chloro-3-hydroxybutanoate: A related compound with similar structural features but different functional groups.
Uniqueness: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable hydrazone complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
748158-88-5 |
|---|---|
Molekularformel |
C12H13ClN4O6 |
Molekulargewicht |
344.71 g/mol |
IUPAC-Name |
ethyl 4-chloro-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H13ClN4O6/c1-2-23-12(18)5-8(7-13)14-15-10-4-3-9(16(19)20)6-11(10)17(21)22/h3-4,6,15H,2,5,7H2,1H3 |
InChI-Schlüssel |
LPKJMNYWXNFMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

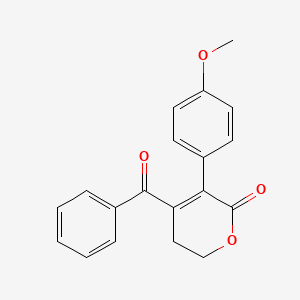
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
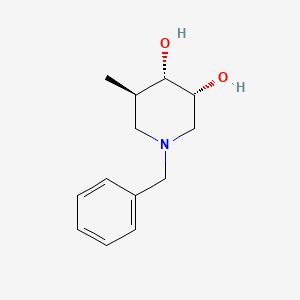
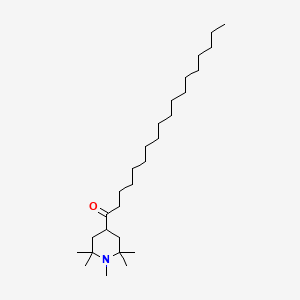
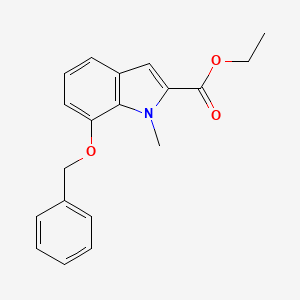
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
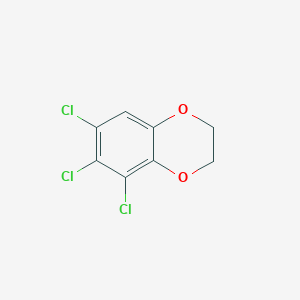


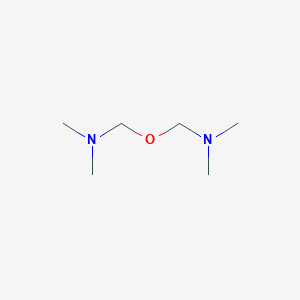
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)

